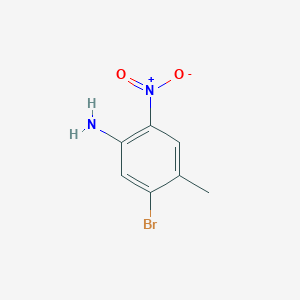

5-Bromo-4-methyl-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce the nitro group at the 2-position.

Bromination: The nitro compound is then subjected to bromination to introduce the bromine atom at the 5-position.

Deprotection: Finally, the acetamide protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Reduction: 5-Bromo-4-methyl-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 5-Bromo-4-methyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methyl-2-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-2-nitroaniline depends on the specific application and the target molecule

Nitro Group: Can participate in redox reactions and form hydrogen bonds.

Bromo Group: Can undergo substitution reactions, allowing for further functionalization.

Amino Group: Can act as a nucleophile in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.

5-Bromo-2-nitroaniline: Similar structure but lacks the methyl group.

4-Methyl-2-nitroaniline: Similar structure but lacks the bromine atom

Uniqueness

5-Bromo-4-methyl-2-nitroaniline is unique due to the presence of all three substituents (bromo, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-Bromo-4-methyl-2-nitroaniline (C₇H₇BrN₂O₂), a brominated aniline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a nitro group attached to an aniline framework. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 40371-63-9 |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or preservatives .

- Anticancer Activity : Preliminary investigations have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could be leveraged in therapeutic contexts, particularly in metabolic disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to the generation of ROS, leading to oxidative stress in target cells and subsequent cell death.

- Interference with Cellular Signaling : The compound might disrupt key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that the compound could serve as a potent antimicrobial agent.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 values were determined to guide further development as a potential chemotherapeutic agent .

Safety and Toxicity

While exploring the biological applications of this compound, safety profiles are crucial. Toxicological assessments indicate that the compound may act as an irritant and has potential allergenic properties upon skin contact . Further studies are necessary to evaluate chronic exposure risks and establish safety guidelines for its use in therapeutic applications.

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.